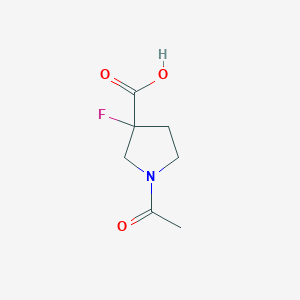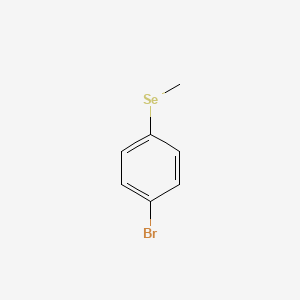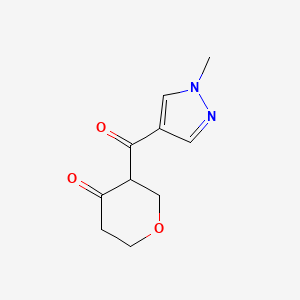
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrazole ring fused with an oxanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with oxan-4-one in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core but lacks the oxanone moiety.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of the oxanone moiety.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains additional substituents on the pyrazole ring.
Uniqueness
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one is unique due to the presence of both the pyrazole and oxanone moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(1-methylpyrazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-5-7(4-11-12)10(14)8-6-15-3-2-9(8)13/h4-5,8H,2-3,6H2,1H3 |
Clave InChI |
IUNQZZLYAZTKPL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)C2COCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




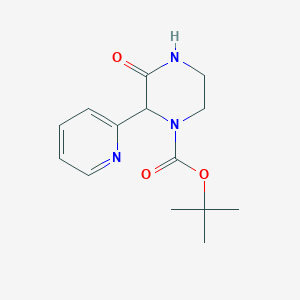
![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
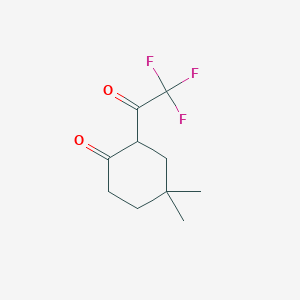
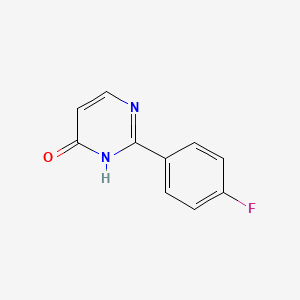
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
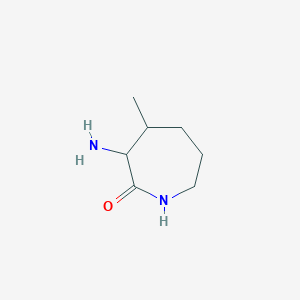
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
